3-Bromoquinoline

Catalog No.
S661435
CAS No.
5332-24-1
M.F
C9H6BrN
M. Wt
208.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromoquinoline

CAS Number

5332-24-1

Product Name

3-Bromoquinoline

IUPAC Name

3-bromoquinoline

Molecular Formula

C9H6BrN

Molecular Weight

208.05 g/mol

InChI

InChI=1S/C9H6BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H

InChI Key

ZGIKWINFUGEQEO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=N2)Br

Synonyms

3-Bromo-quinoline;

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)Br

3-Bromoquinoline An Overview

Potential Applications

Quinoline, the parent compound of 3-Bromoquinoline, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It’s an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis

3-Bromoquinoline undergoes a bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines . This method could also be applied to other quinoline derivatives using appropriate alkynes .

Safety Information

Pharmaceutical Applications

Quinoline, the parent compound of 3-Bromoquinoline, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivatives .

Synthesis of Bioactive Compounds

Pd (0)-catalyzed amination was employed for the synthesis of a new family of (S)-1,1’-bianaphthalene-2,2’-diamine derivatives possessing additional chiral and fluorophore substituents . The compounds thus obtained were tested as potential detectors of seven amino alcohols .

Green Chemistry

Efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .

Synthesis of Chiral and Fluorophore Substituents

Pd (0)-catalyzed amination was employed for the synthesis of a new family of (S)-1,1’-bianaphthalene-2,2’-diamine derivatives possessing additional chiral and fluorophore substituents . The compounds thus obtained were tested as potential detectors of seven amino alcohols .

Regioselective Iodocyclization

Highly substituted 3-iodoquinolines bearing different alkyl and aryl moieties can be synthesized in good yields by a regioselective 6-endo-dig iodocyclization of 2-tosylaminophenylprop-1-yn-3-ols with molecular iodine under mild conditions . The resulting 3-iodoquinolines can be further functionalized by various coupling reactions .

Synthesis of Bioactive Chalcone Derivatives

3-Bromoquinoline has been used in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

3-Bromoquinoline is an organic compound with the molecular formula C9H6BrNC_9H_6BrN and a molecular weight of 208.05 g/mol. It is characterized by a bromine atom substituted at the 3-position of the quinoline ring, which consists of a fused benzene and pyridine structure. This compound appears as a colorless to light yellow liquid and is known for its utility in various

Research suggests that 3-Bromoquinoline derivatives may exhibit various biological activities. For instance, some studies have explored their potential to inhibit enzymes or interact with specific cellular receptors [, ]. However, the detailed mechanisms of action for 3-Bromoquinoline itself are not yet fully understood and require further investigation.

  • Bromine-Magnesium Exchange: It can undergo a bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, leading to functionalized quinolines upon quenching with various electrophiles .
  • Nitro Group Introduction: The compound can react with mixed acids to generate 3-bromo-5-nitroquinoline, which can be further oxidized using potassium permanganate to yield 5-bromo-2,3-pyridine dicarboxylic acid .
  • Formation of Thiones: It has been utilized in the synthesis of 3-bromoquinoline-2(1H)-thiones through reactions with isothiocyanates .

The biological activity of 3-bromoquinoline has garnered interest due to its potential pharmacological properties. Research indicates that derivatives of this compound may exhibit antimicrobial and anti-inflammatory activities. Specific studies have shown that certain substitutions on the quinoline ring can enhance its efficacy against various pathogens, making it a candidate for further drug development .

3-Bromoquinoline can be synthesized through several methods:

  • Bromination of Quinoline: The primary method involves reacting an acid salt of quinoline with bromine in a solvent, which yields 3-bromoquinoline hydrobromide. This intermediate can then be treated with sodium carbonate to release pure 3-bromoquinoline .
  • Heating Quinoline Perbromide: The compound can also be obtained by heating quinoline perbromide at elevated temperatures (around 180 °C) to facilitate the release of bromine atoms from the perbromide structure .
  • Recrystallization: Following synthesis, recrystallization from a mixed solvent (water and alcohol) helps purify the product by removing unwanted by-products from the bromination reaction .

3-Bromoquinoline finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of numerous pharmaceutical compounds, particularly those targeting infectious diseases.
  • Organic Synthesis: The compound is widely used as a reagent in organic reactions, facilitating the formation of more complex structures.
  • Pesticides: Certain derivatives are explored for use as pesticide intermediates, contributing to agricultural chemistry .

Interaction studies involving 3-bromoquinoline have focused on its reactivity with biological targets. The compound has been evaluated for its interactions with enzymes and receptors, revealing potential mechanisms for its antimicrobial activity. These studies are crucial for understanding how modifications to the quinoline structure can enhance or diminish biological efficacy .

Several compounds share structural similarities with 3-bromoquinoline, including:

Compound NameStructural FeaturesUnique Properties
2-BromoquinolineBromine at position 2Exhibits different reactivity patterns compared to 3-bromoquinoline.
4-BromoquinolineBromine at position 4Often used in different synthetic pathways; less studied biologically.
5-BromoquinolineBromine at position 5Known for specific interactions in medicinal chemistry.
6-BromoquinolineBromine at position 6Less common; exhibits unique reactivity due to sterics.
QuinolineNo brominationServes as the parent structure; lacks halogen reactivity.

Each of these compounds presents unique reactivity and biological profiles due to the position of the bromine substituent on the quinoline ring, highlighting the importance of structural variations in determining chemical behavior and application potential .

XLogP3

3.2

Boiling Point

275.0 °C

LogP

3.03 (LogP)

Melting Point

13.3 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5332-24-1

Wikipedia

3-Bromoquinoline

General Manufacturing Information

Quinoline, 3-bromo-: ACTIVE

Dates

Modify: 2023-08-15

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